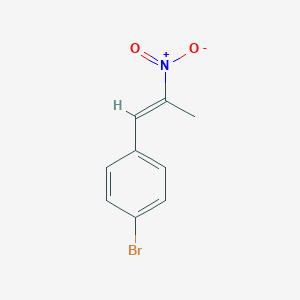

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom and a nitroprop-1-en-1-yl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of 1-bromo-4-nitrobenzene with propionaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of 1-azido-4-(2-nitroprop-1-en-1-yl)benzene or 1-thiocyanato-4-(2-nitroprop-1-en-1-yl)benzene.

Reduction: Formation of 1-bromo-4-(2-aminoprop-1-en-1-yl)benzene.

Oxidation: Formation of various oxidized derivatives depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions: The bromine atom acts as a leaving group, facilitating nucleophilic attack on the carbon atom.

- Electrophilic Aromatic Substitution Reactions: The nitro group enhances electron density at ortho and para positions, promoting electrophile attack.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Features | Yield (%) |

|---|---|---|

| Condensation with Nitroethane | High yield; simple reaction conditions | 70 |

| Electrophilic Bromination | Requires specific conditions; effective for halogenation | 65 |

Medicinal Chemistry

Research has indicated potential biological activities of this compound, particularly in:

- Antimicrobial Properties: Studies suggest effectiveness against various bacterial strains.

- Anticancer Activity: Investigated as a lead compound for developing new cancer therapies due to its ability to inhibit tumor growth.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of nitroalkenes, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.

Materials Science

The compound is utilized in producing advanced materials:

- Polymers and Resins: Its reactivity allows for incorporation into polymer matrices, enhancing material properties.

Table 2: Material Applications

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer or crosslinking agent |

| Coatings and Adhesives | Improves adhesion properties and durability |

Mecanismo De Acción

The mechanism of action of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-4-nitrobenzene: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain types of reactions.

4-Nitroprop-1-en-1-ylbenzene:

1-Bromo-4-(2-aminoprop-1-en-1-yl)benzene: A reduced form of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene with different chemical properties.

Actividad Biológica

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, with the chemical formula C₉H₈BrNO₂ and CAS number 131981-75-4, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.

The compound exhibits several notable chemical characteristics:

- Molecular Weight : 242.07 g/mol

- Log P (Octanol-Water Partition Coefficient) : Ranges from 2.15 to 3.21, indicating moderate lipophilicity.

- Solubility : Soluble in various solvents with reported solubility values around 0.0648 mg/ml to 0.187 mg/ml .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound showed significant inhibition, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Candida albicans | 128 µg/ml |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly by activating caspase pathways. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in:

- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 50 µM.

- Caspase Activation : Increased levels of activated caspases were detected, indicating the induction of apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:

Propiedades

IUPAC Name |

1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYQNXJXRRFFM-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.